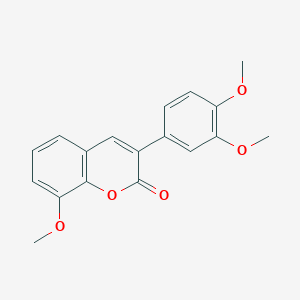

3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one” is a complex organic molecule. It contains functional groups such as methoxy groups and a chromen-2-one group . The presence of these groups suggests that it might have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . It’s likely that this compound could participate in a variety of organic reactions, given the presence of functional groups like methoxy and chromen-2-one .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined using standard laboratory techniques . These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications

Synthesis and Chemical Properties Research has focused on synthesizing novel derivatives of chromenones, such as crown ethers, which exhibit interesting chemical properties, including complexation with metal ions. For instance, derivatives of 3-methoxyphenyl chromenone have been synthesized and studied for their ability to complex with sodium and potassium ions, highlighting their potential in chemical sensing and separation technologies (Gündüz et al., 2006).

Biological Activity Compounds structurally similar to 3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one have been investigated for their biological activities. For example, derivatives have been evaluated as selective COX-2 inhibitors, demonstrating potential therapeutic applications in reducing inflammation and pain (Rullah et al., 2015).

Photochromic Properties Certain chromenes exhibit photochromic properties, where their color changes upon exposure to light. This characteristic makes them suitable for applications in photoresponsive materials and optical storage. A study on chromene crystals revealed crystalline state photochromism, suggesting uses in developing novel photonic devices (Hobley et al., 2000).

Crystal Structure Analysis The crystal structures of chromenone derivatives provide insights into their chemical reactivity and potential applications in material science. For instance, the crystal structure of a chromenone compound has been determined, aiding in the understanding of its molecular interactions and stability (Manolov et al., 2008).

Antimicrobial and Antioxidant Activities Chromenone derivatives have been explored for their antimicrobial and antioxidant properties, offering potential applications in pharmaceuticals and nutraceuticals. Synthesis and evaluation of these compounds have shown significant activity against various bacterial strains and oxidative stress, suggesting their use in developing new therapeutic agents (Al-ayed, 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-14-8-7-11(10-16(14)22-3)13-9-12-5-4-6-15(21-2)17(12)23-18(13)19/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZMPTVQPGFVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2535029.png)

![N-[1-(4-Bromophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2535032.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2535035.png)

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2535038.png)